

Application Notes and Protocols for Assessing BMS-986094 Toxicity

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Compound of Interest

Compound Name: BMS-986094

Cat. No.: B608112

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Introduction

BMS-986094, also known as INX-189, is a guanosine nucleotide analog that was developed as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1] Despite promising antiviral activity, its clinical development was halted during Phase II trials due to severe and unexpected cardiotoxicity and nephrotoxicity.[1][2][3] A notable incident involved a patient death from heart failure, and several other patients were hospitalized with cardiac and renal complications.[1][2][4] Subsequent investigations in non-clinical studies, including those using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and cynomolgus monkeys, have corroborated these toxicities.[5][6][7][8]

The primary mechanism of **BMS-986094**-induced cardiotoxicity appears to be related to impaired cardiac contractility.[5][6] Studies have demonstrated that the compound leads to a decrease in calcium transient in cardiomyocytes, suggesting a disruption of calcium handling.[5][6][7] This effect on calcium signaling may be a result of altered gene expression of key calcium-handling proteins.[7] While mitochondrial dysfunction has been investigated as a potential contributing factor, direct mitochondrial toxicity as the primary cause remains inconclusive.[8][9]

These application notes provide a comprehensive experimental framework for the preclinical assessment of **BMS-986094**-induced toxicity, with a focus on cardiotoxicity and nephrotoxicity. The protocols outlined below are designed to enable researchers to systematically investigate

the mechanisms underlying these adverse effects and to screen for similar liabilities in other drug candidates.

Data Presentation

Table 1: In Vitro Cytotoxicity Assessment

Cell Line	Assay	Endpoint	Timepoints (hours)	Concentration Range (µM)
hiPSC-Cardiomyocytes	Cell Viability (e.g., MTT, CellTiter-Glo®)	% Viability (IC50)	24, 48, 72, 96	0.01 - 100
Human Renal Proximal Tubule Epithelial Cells (e.g., HK-2)	Cell Viability (e.g., MTT, CellTiter-Glo®)	% Viability (IC50)	24, 48, 72	0.01 - 100
HepG2 (Control for general cytotoxicity)	Cell Viability (e.g., MTT, CellTiter-Glo®)	% Viability (IC50)	24, 48, 72	0.01 - 100

Table 2: In Vitro Cardiotoxicity Assessment using hiPSC-Cardiomyocytes

Assay	Endpoint	Timepoints	Concentration Range (µM)
Microelectrode Array (MEA)	Field Potential Duration, Beating Rate, Arrhythmic Events	Acute (minutes to hours) and Chronic (days)	0.1 - 10
Calcium Imaging	Calcium Transient Amplitude, Duration, and Kinetics	Chronic (24, 48, 96 hours)	0.1 - 10
Contractility Assay (e.g., video motion analysis)	Contraction/Relaxation Velocity, Beat Rate	Chronic (24, 48, 96 hours)	0.1 - 10
High-Content Imaging	Mitochondrial Membrane Potential, Oxidative Stress	24, 48, 72 hours	0.1 - 10
Gene Expression (qPCR)	Relative expression of calcium handling genes (e.g., CACNA1C, RYR2, NCX1)	24, 48, 96 hours	0.1 - 10

Table 3: In Vitro Nephrotoxicity Assessment

Cell Line	Assay	Endpoint	Timepoints (hours)	Concentration Range (µM)
Human Renal Proximal Tubule Epithelial Cells (e.g., HK-2)	Kidney Injury Molecule-1 (KIM-1) Release	24, 48, 72	0.1 - 10	
N-acetyl-β-D-glucosaminidase (NAG) Activity	24, 48, 72	0.1 - 10		
Mitochondrial Function (e.g., Seahorse Assay)	Oxygen Consumption Rate, Extracellular Acidification Rate	24, 48	0.1 - 10	

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the concentration-dependent effect of **BMS-986094** on the viability of cardiomyocytes, renal cells, and a control liver cell line.

Materials:

- hiPSC-Cardiomyocytes, HK-2 cells, HepG2 cells
- Appropriate cell culture media and supplements
- **BMS-986094**
- MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
- 96-well plates
- Plate reader

Procedure:

- Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- Prepare a serial dilution of **BMS-986094** in the appropriate cell culture medium.
- Remove the existing medium from the cells and add the medium containing different concentrations of **BMS-986094**. Include a vehicle control (e.g., DMSO).
- Incubate the plates for 24, 48, and 72 hours (and 96 hours for hiPSC-CMs).
- At each time point, perform the cell viability assay according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Chronic Cardiotoxicity Assessment in hiPSC-Cardiomyocytes

Objective: To evaluate the long-term effects of **BMS-986094** on the electrophysiology, calcium handling, and contractility of hiPSC-CMs.

Materials:

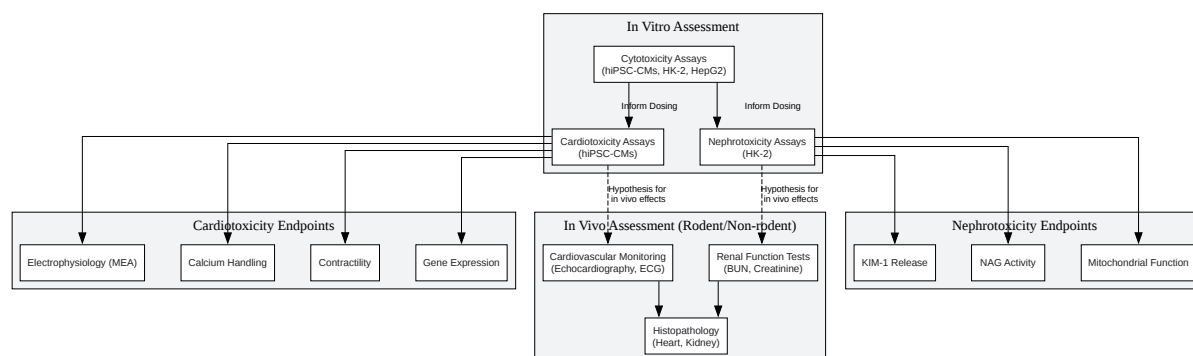
- hiPSC-Cardiomyocytes
- MEA plates
- Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM)
- Microscope with video recording capabilities
- Software for motion vector analysis

- **BMS-986094**

Procedure:

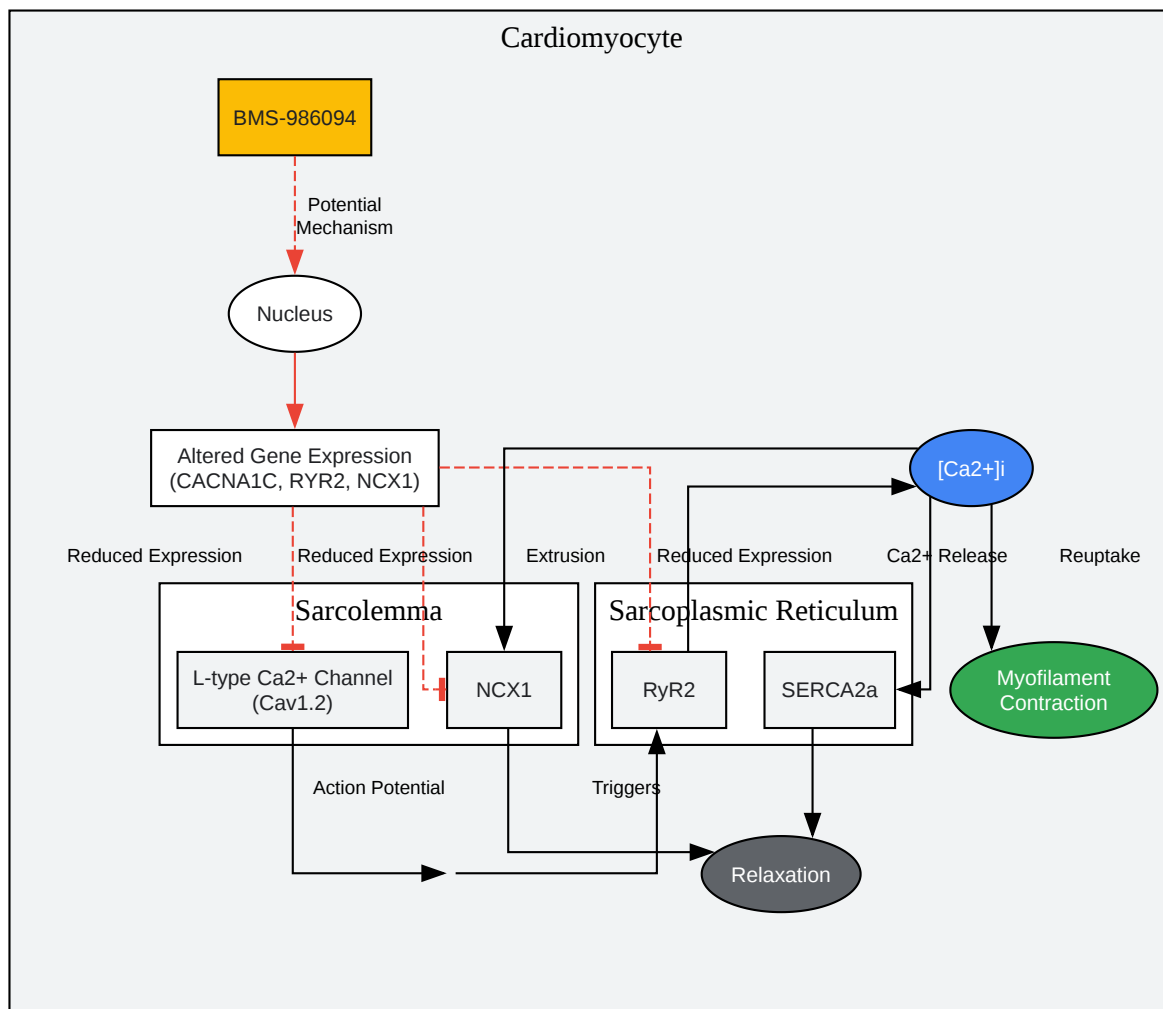
- MEA Analysis:
 - Plate hiPSC-CMs on MEA plates and allow them to form a spontaneously beating syncytium.
 - Record baseline electrophysiological parameters.
 - Treat the cells with **BMS-986094** at various concentrations for up to 96 hours, replacing the medium daily.
 - Record field potentials at multiple time points to assess changes in beat rate, field potential duration, and the incidence of arrhythmic events.
- Calcium Imaging:
 - Culture hiPSC-CMs on glass-bottom plates.
 - Treat with **BMS-986094** for 24, 48, and 96 hours.
 - At each time point, load the cells with a calcium-sensitive dye.
 - Record fluorescent signals from spontaneously beating cells to measure calcium transient amplitude, duration, and decay kinetics.
- Contractility Assay:
 - Culture hiPSC-CMs on standard culture plates.
 - Treat with **BMS-986094** for 24, 48, and 96 hours.
 - At each time point, record videos of the contracting cell monolayer.
 - Analyze the videos using motion vector analysis software to quantify contraction and relaxation velocities and beat rate.

Mandatory Visualizations



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Caption: Experimental workflow for assessing **BMS-986094** toxicity.



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Caption: Potential mechanism of **BMS-986094**-induced cardiotoxicity.

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